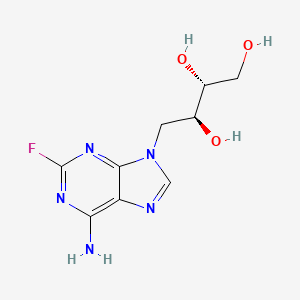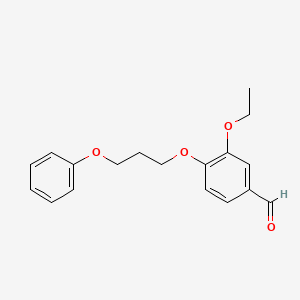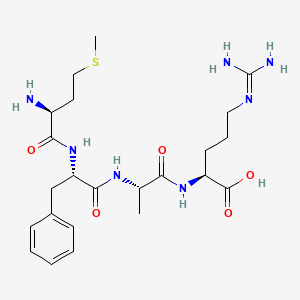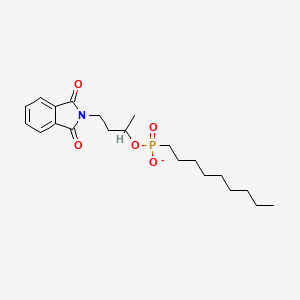![molecular formula C18H17N3O B12522073 Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- CAS No. 821784-03-6](/img/structure/B12522073.png)
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- is a complex organic compound with the molecular formula C18H17N3O This compound is characterized by the presence of a phenol group attached to a pyrazinyl ring, which is further substituted with a 1-phenylethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack . The reaction conditions often require the use of strong bases and high temperatures to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, amination, and subsequent substitution reactions. The exact methods can vary depending on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where the phenol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted pyrazines.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazinyl ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1-phenylethyl)-: This compound has a similar structure but lacks the pyrazinyl ring.
Phenol, 4-amino-: This compound has an amino group instead of the 1-phenylethylamino group.
Uniqueness
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- is unique due to the presence of both the phenol and pyrazinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
821784-03-6 |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-[5-(1-phenylethylamino)pyrazin-2-yl]phenol |
InChI |
InChI=1S/C18H17N3O/c1-13(14-5-3-2-4-6-14)21-18-12-19-17(11-20-18)15-7-9-16(22)10-8-15/h2-13,22H,1H3,(H,20,21) |
InChI-Schlüssel |
KLTUVMBCGIOERW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)




![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)

![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)


